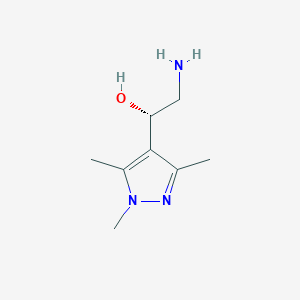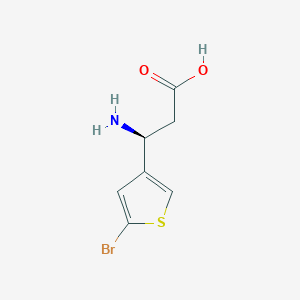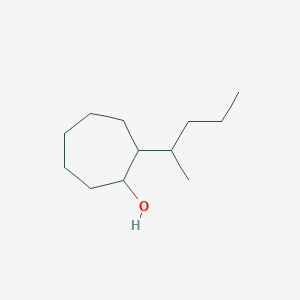
2-(Pentan-2-yl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentan-2-yl)cycloheptan-1-ol is an organic compound classified as a secondary alcohol It features a cycloheptane ring substituted with a pentan-2-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-2-yl)cycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cycloheptanone with 2-pentyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to alkyl chlorides, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(Pentan-2-yl)cycloheptanone.
Reduction: Formation of 2-(Pentan-2-yl)cycloheptane.
Substitution: Formation of various substituted cycloheptane derivatives.
Scientific Research Applications
2-(Pentan-2-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pentan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pentanol: A secondary alcohol with a similar structure but a smaller carbon chain.
Cycloheptanol: A cycloheptane ring with a hydroxyl group but lacking the pentan-2-yl substitution.
Menthol: A cyclic alcohol with a similar hydroxyl group but different ring structure and substituents.
Uniqueness
2-(Pentan-2-yl)cycloheptan-1-ol is unique due to its specific combination of a cycloheptane ring and a pentan-2-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-pentan-2-ylcycloheptan-1-ol |
InChI |
InChI=1S/C12H24O/c1-3-7-10(2)11-8-5-4-6-9-12(11)13/h10-13H,3-9H2,1-2H3 |
InChI Key |
ZRKLXBOLOXJQKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CCCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


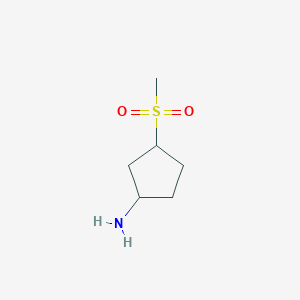
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)

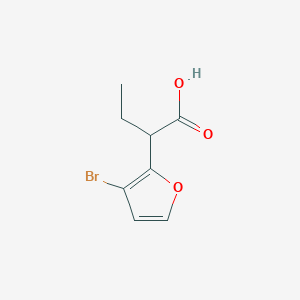
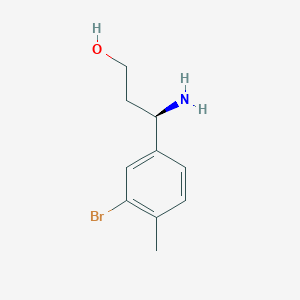
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)
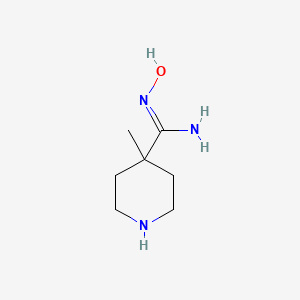
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
